molecular formula C13H9ClN2O2S B2609036 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide CAS No. 1251552-29-0

5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide

Cat. No.: B2609036
CAS No.: 1251552-29-0
M. Wt: 292.74
InChI Key: MKMFGPOIUYCOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide (CAS 1251552-29-0) is a chemical compound built on an oxindole scaffold, which is recognized as a privileged structure in kinase drug discovery programs . This scaffold has been the center of several successful drug discovery efforts, leading to approved medicines, and is considered a promising chemotype for inhibiting specific kinase targets . The oxindole core is known for its versatility in interacting with kinase ATP-binding sites, making it a valuable template for developing potent enzyme inhibitors . Recent research has identified the oxindole scaffold as a basis for developing narrow-spectrum inhibitors, particularly for targets like Tousled-like kinase 2 (TLK2) . TLK2 is a ubiquitously expressed nuclear serine/threonine kinase implicated in various cancers and latent viral infections, making it a promising target for new therapeutic strategies . This compound serves as a key intermediate or pharmaceutical standard for researchers exploring structure-activity relationships (SAR) and optimizing kinome selectivity in the development of novel chemical tools . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

5-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-11-4-3-10(19-11)13(18)15-8-1-2-9-7(5-8)6-12(17)16-9/h1-5H,6H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMFGPOIUYCOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(S3)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide typically involves the reaction of 5-chloro-2-oxindole with thiophene-2-carboxylic acid derivatives under specific conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve optimal yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high purity and yield, possibly through the use of advanced purification techniques such as chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Therapeutic Applications

  • Anticoagulant Therapy :
    • Use in Atrial Fibrillation : The compound has been studied for its efficacy in patients with atrial fibrillation, where it helps reduce the risk of stroke by preventing clot formation.
    • Venous Thromboembolism (VTE) : It is also indicated for the prevention and treatment of VTE, including deep vein thrombosis (DVT) and pulmonary embolism (PE).
  • Cancer Treatment :
    • Research indicates that the compound may play a role in cancer therapy by targeting tumor-associated coagulation pathways, potentially reducing metastasis through its anticoagulant properties.
  • Postoperative Care :
    • Its application in postoperative settings has been explored to mitigate the risk of thromboembolic events following major surgeries.

Table 1: Summary of Key Studies

Study ReferenceObjectiveFindings
Shen et al., 2018 To evaluate the anticoagulant effects of 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamideDemonstrated significant FXa inhibition with a favorable pharmacokinetic profile.
PubMed Study Investigate safety and efficacy in atrial fibrillation patientsShowed a reduction in stroke risk comparable to traditional anticoagulants.
Patent US8188270B2 Development of polymorphic forms to enhance solubilityIdentified new polymorphs that improve bioavailability and therapeutic outcomes.

Safety Profile

The safety profile of this compound has been assessed in various clinical trials. Common adverse effects include bleeding complications, which are typical for anticoagulants. Monitoring parameters such as INR (International Normalized Ratio) is essential during therapy to mitigate risks.

Mechanism of Action

The compound exerts its effects primarily by inhibiting Factor Xa, an enzyme crucial for blood coagulation. The interaction of the neutral ligand chlorothiophene in the S1 subsite of Factor Xa allows for high affinity binding, leading to effective inhibition. This mechanism makes it a promising candidate for the prevention and treatment of thromboembolic diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Factor Xa Inhibitors: Rivaroxaban and Enantiomers

The most well-characterized analog is rivaroxaban (BAY 59-7939), a direct oral Factor Xa inhibitor. Its structure, 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide, shares the 5-chlorothiophene-carboxamide core but incorporates a morpholinone-oxazolidinone pharmacophore critical for binding Factor Xa . Key differences include:

  • Stereochemistry : The (S)-enantiomer (rivaroxaban) exhibits 100-fold greater Factor Xa inhibition than the (R)-enantiomer due to optimal spatial alignment in the active site .
  • Pharmacokinetics: Rivaroxaban has high oral bioavailability (80–100%) and a half-life of 5–13 hours, attributed to its oxazolidinone and morpholinone groups enhancing metabolic stability .
Compound Target IC₅₀ (nM) Oral Bioavailability Half-Life (h)
Rivaroxaban (S-enantiomer) Factor Xa 0.7 80–100% 5–13
5-R-rivaroxaban (R-enantiomer) Factor Xa 70 <10% 2–4

Chalcone Derivatives with 5-Chlorothiophene

Several chalcone-based analogs (e.g., compounds 4b–4g) feature a 5-chlorothiophene-carboxamide core linked to substituted acrylophenone groups. These derivatives exhibit varied physicochemical and biological properties depending on substituents:

Compound Substituent Yield (%) Melting Point (°C) Molecular Formula
4b 4-Hydroxyphenyl 43.73 210–212 C₂₀H₁₄ClNO₃S
4c 3,4-Dimethoxyphenyl 52.30 145–147 C₂₂H₁₈ClNO₄S
4d 2-Bromophenyl 50.10 150–152 C₂₀H₁₃BrClNO₂S
4g 2-Fluorophenyl 58.00 174–176 C₂₀H₁₃ClFNO₂S
  • Electronic Effects : Electron-withdrawing groups (e.g., Br, F) increase melting points and stability, while methoxy groups enhance solubility .
  • Biological Activity : These compounds are primarily explored as anticancer agents, though specific target data are absent in the evidence.

Difluorovinyl and Pyridinyl Derivatives

  • 5-Chloro-N-[2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl]thiophene-2-carboxamide (ME1): The pyridinone-benzamide side chain may improve water solubility (logP ~2.5) and DNA-binding affinity via π-π stacking .

Oxazolidinone and Isoindole Derivatives

  • Rivaroxaban Related Compound J: This derivative (C₃₈H₃₆Cl₂N₆O₁₀S₂) includes dual thiophene-carboxamide groups and an extended oxazolidinone-morpholinone chain, increasing molecular weight (1066.68 g/mol) and likely prolonging half-life .

Structural and Functional Insights

  • Core Modifications: Replacement of the oxoindolin group with oxazolidinone (rivaroxaban) or chalcone (4b–4g) alters target specificity.
  • Substituent Effects : Halogens (Cl, Br, F) improve metabolic stability, while hydrophilic groups (e.g., hydroxyethyl) adjust pharmacokinetics .
  • Stereochemistry : Enantiomeric differences in rivaroxaban underscore the necessity of chiral centers in drug design .

Biological Activity

5-Chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide is a compound that has garnered attention due to its biological activity, particularly as an inhibitor of Factor Xa (FXa), a crucial enzyme in the coagulation cascade. This article explores the compound's mechanism of action, biochemical properties, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H10ClN3O2SC_{14}H_{10}ClN_3O_2S, with a molecular weight of approximately 307.76 g/mol. The compound features a thiophene ring, an oxindole moiety, and a carboxamide functional group, which contribute to its biological activity.

Target Enzyme : The primary target of this compound is Factor Xa (FXa), where it acts as a direct inhibitor. FXa plays a pivotal role in the coagulation cascade, leading to thrombin generation and subsequent fibrin clot formation.

Mode of Action : By inhibiting FXa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation. This mechanism positions it as a potential antithrombotic agent.

Pharmacokinetics

The compound exhibits good oral bioavailability, making it suitable for therapeutic applications. Its pharmacokinetic profile suggests that it can effectively reach systemic circulation and exert its anticoagulant effects when administered orally.

Research indicates that this compound interacts with various enzymes and proteins beyond FXa. These interactions can influence multiple cellular signaling pathways related to coagulation and inflammation.

Cellular Effects

The biological activity of this compound has been investigated in various cell lines. Notably, studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as Akt.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticoagulantInhibition of Factor Xa
AntitumorInduction of apoptosis in cancer cells
AntiviralPotential activity against viral infections

Case Studies

  • Anticoagulant Activity : In vitro studies demonstrated that this compound effectively inhibited FXa with an IC50 value indicative of its potency as an antithrombotic agent.
  • Antitumor Properties : A study involving human lung cancer cell lines (A549) revealed that this compound significantly reduced cell viability by inducing apoptosis. The mechanism was linked to the activation of pro-apoptotic proteins such as Bax and caspases while downregulating anti-apoptotic factors like Bcl-2 .
  • Antiviral Potential : Preliminary investigations suggest that the compound may exhibit antiviral properties, although further research is necessary to elucidate its efficacy against specific viral pathogens .

Comparison with Similar Compounds

When compared to structurally similar compounds, this compound demonstrates enhanced binding affinity for FXa due to its unique substitution pattern. This specificity contributes to its high potency and selectivity as an antithrombotic agent.

Table 2: Comparison with Similar Compounds

Compound NameBinding Affinity (Ki)Activity Type
This compoundLow nanomolarAnticoagulant
5-Chloro-N-(2-oxo-3-methylindolin-5-yl)thiophene-2-carboxamideModerate micromolarAntitumor
5-Chloro-N-(2-oxo-3-phenyloxindole)High micromolarAntiviral

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via condensation reactions between 5-chlorothiophene-2-carboxylic acid derivatives and 5-amino-2-oxoindoline. Key steps include:

  • Activation of the carboxylic acid using coupling agents (e.g., EDC/HOBt) for amide bond formation .
  • Refluxing in acetic acid (AcOH) to facilitate cyclization or condensation, as seen in analogous indole-thiophene hybrids .
  • Characterization of intermediates via 1H^1H/13C^{13}C NMR (to confirm substitution patterns), IR (to verify carbonyl and amide groups), and mass spectrometry (for molecular weight validation) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm for protons), indolinone NH (δ ~10 ppm), and carbonyl groups (δ ~170 ppm in 13C^{13}C) .
  • IR Spectroscopy : Look for absorption bands at ~1650–1700 cm1^{-1} (amide C=O) and ~3200 cm1^{-1} (N-H stretch) .
  • Mass Spectrometry : Confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with thiophene and indolinone moieties .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound?

  • Methodology :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates, as demonstrated in thiophene-carboxamide syntheses .
  • Catalysis : Screen Pd-based catalysts for cross-coupling reactions if halogenated precursors are involved .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product, followed by recrystallization from ethanol .

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

  • Methodology :

  • Variable Temperature NMR : Use to detect dynamic processes (e.g., rotamers) causing peak splitting .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings .
  • X-ray Crystallography : Confirm molecular geometry and hydrogen-bonding motifs, as applied to structurally related thiosemicarbazides .

Q. What strategies are effective for studying the biological activity of this compound?

  • Methodology :

  • In Silico Screening : Perform molecular docking to predict interactions with targets like kinases or GPCRs, leveraging the indolinone scaffold’s affinity for ATP-binding pockets .
  • In Vitro Assays : Test antiproliferative activity (e.g., MTT assay on cancer cell lines) and compare with control compounds like 5-fluorouracil .
  • SAR Studies : Modify the thiophene’s chloro substituent or indolinone’s oxo group to assess impact on potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.